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4-(1-Sulfanylpropyl)phenol

Cat. No.: B13276599
M. Wt: 168.26 g/mol
InChI Key: ZPFLQPKMIWUINX-UHFFFAOYSA-N
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Description

Thematic Context: Phenolic Compounds in Advanced Chemical Research

Phenolic compounds are a vast and diverse class of natural, synthetic, and semi-synthetic organic molecules characterized by a hydroxyl group attached to an aromatic ring. researchgate.netnih.gov They are ubiquitous in nature, particularly in plant tissues, and have garnered significant interest from the scientific community due to their wide range of bioactive properties, including antioxidant, antimicrobial, and anti-inflammatory activities. rsc.orgmdpi.com In advanced chemical research, phenols serve as versatile building blocks and key intermediates in organic synthesis. researchgate.net The reactivity of the phenol (B47542) moiety, particularly its susceptibility to electrophilic substitution and the acidity of the hydroxyl group, allows for a wide array of chemical modifications. researchgate.netnih.gov Current research focuses on developing sustainable extraction technologies, enhancing bioavailability, and synthesizing novel phenolic derivatives to expand their applications in pharmaceuticals, functional foods, and material science. rsc.orgmdpi.com The study of phenolic compounds continues to be a dynamic field, driven by the quest for new molecules with tailored functionalities and improved performance. mdpi.com

The Role of Organosulfur Moieties in Contemporary Chemical Synthesis and Biological Systems

Organosulfur compounds, organic molecules containing carbon-sulfur bonds, are fundamental in both biology and chemistry. wikipedia.org In biological systems, the sulfur-containing amino acids methionine and cysteine are essential for protein structure and function. wikipedia.orgnih.gov Many vital cofactors and natural products, including antibiotics like penicillin, owe their bioactivity to the presence of sulfur. wikipedia.org The unique properties of sulfur, such as its ability to exist in various oxidation states (thiol, sulfide (B99878), sulfoxide (B87167), sulfone) and its capacity to form stable bonds with carbon, make organosulfur moieties highly valuable in chemical synthesis. nih.govmdpi.com They are employed as key intermediates, chiral auxiliaries, and functional groups in the construction of complex molecules for medicinal chemistry and materials science. mdpi.commdpi.com Furthermore, the biocompatibility and biodegradability of certain organosulfur-based polymers have made them attractive candidates for advanced drug delivery systems. nih.gov The field of organosulfur chemistry is continually evolving, with ongoing research into novel catalytic methods for creating C-S bonds and synthesizing advanced functional materials. mdpi.com

Structural Characterization of 4-(1-Sulfanylpropyl)phenol within Alkylphenol Chemistry

This compound is a member of the alkylphenol family, specifically a derivative of phenol bearing a sulfanyl-substituted propyl group at the para position. Its structure consists of a phenol ring, a propyl chain attached to the fourth carbon of the ring, and a thiol (-SH) group at the first carbon of the propyl chain.

General approaches for synthesizing similar sulfur-containing alkylphenols often involve reactions such as the Friedel-Crafts alkylation of phenol with a suitable sulfur-containing alkylating agent. smolecule.com The synthesis of multipurpose additives of the alkylphenol sulfide type containing sulfur on a side alkyl chain has been described, highlighting the interest in such structures for industrial applications. dtic.mil

The structural characterization of this compound would rely on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for determining the connectivity of atoms and confirming the positions of the substituents on the aromatic ring and the alkyl chain. nih.govmdpi.com Infrared (IR) spectroscopy would identify key functional groups, such as the O-H stretch of the phenolic hydroxyl group and the S-H stretch of the thiol group. Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern of the compound.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1038982-24-9 bldpharm.com
Molecular Formula C₉H₁₂OS bldpharm.com
Molecular Weight 168.26 g/mol

| SMILES Code | OC1=CC=C(C(S)CC)C=C1 bldpharm.com |

Note: Data is compiled from chemical supplier databases in the absence of peer-reviewed experimental studies.

Research Landscape and Knowledge Gaps for this compound and Analogous Sulfanylated Phenols

The research landscape for sulfur-containing phenols is broad, with significant work on their antioxidant and anti-inflammatory properties, as well as their use as additives in lubricants. nih.govlew.ro Studies have explored the synthesis and activity of various sulfanylated and sulfur-containing alkylphenols. dtic.milnih.gov

However, a specific focus on this compound is notably absent in the current scientific literature. While the compound is available commercially from chemical suppliers, indicating its use in some form of research or synthesis, dedicated studies on its synthesis, characterization, reactivity, and biological activity are not readily found. This represents a significant knowledge gap.

In contrast, several analogous compounds with slight structural variations have been documented, highlighting the synthetic accessibility of this class of molecules. The primary distinction between these analogues lies in the position of the sulfanyl (B85325) group on the alkyl chain or the presence of other substituents on the phenol ring. The specific placement of the sulfanyl group on the benzylic carbon in this compound likely imparts unique reactivity compared to its isomers.

The primary knowledge gap is the near-complete lack of fundamental research data for this compound. Future research could focus on:

Developing and optimizing a synthetic route for the compound.

Performing full structural characterization using modern spectroscopic methods.

Investigating its potential antioxidant, antimicrobial, or other biological activities, drawing comparisons with its structural analogues.

Exploring its utility as a building block in organic synthesis or as a functional additive in material applications.

Table 2: Selected Analogues of this compound

Compound Name CAS Number Key Structural Difference from this compound
4-(2-Sulfanylpropyl)phenol Not Available Sulfanyl group at the 2-position of the propyl chain. smolecule.com
4-(3-Sulfanylpropyl)phenol 603972-86-7 Sulfanyl group at the 3-position of the propyl chain. sigmaaldrich.com
2-(3-Sulfanylpropyl)phenol 17734-04-2 Propyl group at the ortho position. sigmaaldrich.com
4-Bromo-2-(3-sulfanylpropyl)phenol 2228870-55-9 Bromo substituent at the 4-position and propyl group at the ortho position. chemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12OS B13276599 4-(1-Sulfanylpropyl)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

4-(1-sulfanylpropyl)phenol

InChI

InChI=1S/C9H12OS/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9-11H,2H2,1H3

InChI Key

ZPFLQPKMIWUINX-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)O)S

Origin of Product

United States

Synthetic Pathways and Methodologies for 4 1 Sulfanylpropyl Phenol and Its Functionalized Derivatives

Direct Synthetic Approaches to 4-(1-Sulfanylpropyl)phenol

Direct synthesis of this compound is not extensively detailed in the literature, but general strategies for analogous compounds suggest plausible routes. These approaches would typically involve introducing the sulfanylpropyl group in a single conceptual step or a short sequence on a pre-existing phenol (B47542) ring. Potential methods could include:

Friedel-Crafts Alkylation: The alkylation of phenol with a suitable propyl halide containing a protected or latent thiol group.

Reduction of Precursors: The chemical reduction of a corresponding sulfoxide (B87167) or sulfone derivative to the desired sulfanyl (B85325) compound. smolecule.com

Thiol-ene Reaction: A reaction between 4-allylphenol (B24904) and a sulfur source like hydrogen sulfide (B99878) could potentially yield the related compound 4-(2-sulfanylpropyl)phenol, highlighting a strategy that could be adapted. smolecule.com

These direct methods, while appealing for their conciseness, may face challenges in controlling regioselectivity (ortho- vs. para-substitution) and the reactivity of the thiol group.

Modular Synthesis of Sulfanylpropylated Phenol Scaffolds

Modular strategies involve the stepwise construction of the target molecule, offering greater control over the final structure. This often involves forming the carbon skeleton first, followed by the introduction or unmasking of the hydroxyl and sulfanyl functional groups.

A key modular approach is the formation of a carbon-carbon bond at the phenolic ring to introduce the propyl side chain. Various catalytic and coupling reactions can achieve this functionalization.

Catalytic C-H alkylation represents a powerful and atom-economical method for forming C-C bonds directly on the phenol ring. These reactions typically use a transition metal catalyst to activate a C-H bond on the phenol, usually at the ortho-position, for coupling with an alkylating agent.

Research has demonstrated the use of various catalysts for the alkylation of phenols with alcohols or alkenes. For instance, a cationic Ruthenium-H complex can catalyze the dehydrative C-H alkylation of phenols with alcohols, yielding ortho-substituted products. nih.gov Similarly, rhenium catalysts like Re₂(CO)₁₀ have been used for the ortho-selective alkylation of phenols with alkenes. orgsyn.org Base metal oxides, such as TiO₂-A, have also shown high efficiency and selectivity for the ortho-alkylation of phenol with 1-propanol, producing 2-n-propylphenol with high yield. nih.gov While these methods predominantly favor ortho-alkylation, modifying reaction conditions or catalyst systems could potentially achieve para-selectivity.

Table 1: Catalytic Systems for Alkylation of Phenols
Catalyst SystemAlkylating AgentTypical SelectivityKey FeaturesReference
Cationic Ru-H ComplexAlcoholsOrthoDehydrative C-H alkylation; liberates water as the only byproduct. nih.gov
Re₂(CO)₁₀AlkenesOrthoCatalytically introduces alkyl chains regioselectively. orgsyn.org
TiO₂-A (Anatase)1-PropanolOrtho (α-C alkylation)High conversion and selectivity for linear alkylation. nih.gov
CeO₂-MgO1-PropanolOrthoOperates at high temperatures (475 °C). nih.gov

Regioselective cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise formation of C-C bonds. nih.govorganic-chemistry.org For the synthesis of a para-substituted phenol like this compound, methods that direct functionalization to the para position are highly valuable.

A notable example is the DMSO/I₂-catalyzed para-selective C-C bond coupling of phenols with aryl methyl ketones. gaylordchemical.com This reaction proceeds without needing protecting groups and uses inexpensive, environmentally benign reagents. The proposed mechanism involves the in-situ generation of I₂, which activates the ketone. A borate (B1201080) intermediate formed from the phenol is thought to sterically hinder the ortho positions, directing the coupling to the para position. gaylordchemical.com While this specific method couples phenols with acetophenones, the principle of using directing groups or specific catalysts to achieve para-selectivity is broadly applicable. gaylordchemical.commdpi.com This strategy could be adapted to couple phenol with a propyl-containing fragment.

The hydrolysis of aryl diazonium salts is a classic and versatile method for the synthesis of phenols. uomustansiriyah.edu.iqdspaces.org This reaction is typically the final step in a sequence that begins with the nitration of an aromatic ring, followed by reduction to an aniline, diazotization, and finally, hydrolysis. uomustansiriyah.edu.iq

The process involves treating an aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt (ArN₂⁺). masterorganicchemistry.com Gently warming this salt in an aqueous acidic solution causes the elimination of nitrogen gas (N₂), an excellent leaving group, and the formation of an aryl cation that is subsequently trapped by water to yield the phenol. dspaces.orgnptel.ac.in

Reaction Scheme: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O Ar-N₂⁺X⁻ + H₂O (heat) → Ar-OH + N₂ + H⁺

This method's key advantage is its broad applicability to a wide range of substituted anilines. uomustansiriyah.edu.iq For the synthesis of this compound, one could envision starting with a propyl-substituted aniline, which would then be converted to the corresponding phenol. Recent advancements include using a two-phase system of cyclopentyl methyl ether (CPME) and water, which can lead to high yields of phenols from diazonium salt hydrolysis with minimal tar formation. researchgate.net A procedure involving copper salts can also facilitate the conversion at room temperature. pitt.edu

A more direct route to phenols involves the oxidation of aryl thallium compounds. This method, developed as an alternative to the multi-step diazonium salt hydrolysis, allows for the direct conversion of an arene to a phenol. uomustansiriyah.edu.iq The process begins with electrophilic aromatic thallation, where an arene reacts with thallium(III) trifluoroacetate (B77799) (TTFA) to form an arylthallium bis(trifluoroacetate). uomustansiriyah.edu.iqthieme-connect.com

This intermediate can then be oxidized to the corresponding phenol. Various reagents can effect this transformation, including lead tetraacetate followed by hydrolysis, or direct oxidation under specific conditions. uomustansiriyah.edu.iqresearchgate.net The thallation step is often highly regioselective, with the position of thallium entry being influenced by the substituents already present on the aromatic ring. researchgate.net

Table 2: Key Aspects of Phenol Synthesis via Aryl Thallium Compounds
StepReagentIntermediateKey FeatureReference
Aromatic ThallationThallium(III) trifluoroacetate (TTFA)Arylthallium bis(trifluoroacetate)Direct functionalization of an arene C-H bond. uomustansiriyah.edu.iqthieme-connect.com
Oxidation1) Pb(OAc)₄ 2) H₂O, OH⁻Aryl trifluoroacetateConverts the C-Tl bond to a C-O bond. uomustansiriyah.edu.iq

While effective, the high toxicity of thallium compounds is a significant drawback and has led to the development of safer alternatives using other metals or hypervalent iodine reagents for similar transformations. researchgate.netescholarship.org

Introduction of the Sulfanyl Moiety onto Phenol Derivatives

The core of synthesizing this compound lies in the effective creation of the C-S bond and its attachment at the benzylic position of the propyl chain linked to the phenol.

Thiolation Reactions and Precursor Transformations

The introduction of a thiol (-SH) group can be accomplished through several precursor-based transformations. These methods typically involve the nucleophilic substitution of a suitable leaving group by a sulfur nucleophile. Common precursors include haloalkylphenols, which can be converted to the desired thiol via intermediates like thiouronium salts or thioacetates.

One general approach involves the Friedel-Crafts alkylation of phenol to introduce the propyl side chain, followed by functionalization to introduce the sulfanyl group. Alternatively, a thiol-ene reaction between 4-allylphenol and a sulfur source could be envisioned. smolecule.com The most direct methods, however, start with a pre-formed propylphenol skeleton bearing a leaving group.

From Bromoalkylphenols via Thiouronium Salts: A common and effective method involves reacting a bromoalkylphenol with thiourea (B124793) to form a stable, crystalline thiouronium salt. This intermediate is then hydrolyzed, typically under basic conditions, to yield the corresponding thiol. This two-step process is advantageous as it avoids the direct use of odorous and easily oxidized thiols.

From Bromoalkylphenols via Thioacetates: An alternative route proceeds through the formation of a thioacetate (B1230152) intermediate. The bromoalkylphenol is treated with a thioacetate salt (e.g., potassium thioacetate). The resulting thioester is subsequently cleaved by hydrolysis (acidic or basic) or reduction (e.g., with lithium aluminum hydride, LAH) to liberate the free thiol. This method is valued for its high yields and the relatively stable nature of the thioacetate intermediate.

Table 1: Comparison of Thiolation Precursor Methodologies

Precursor Intermediate Key Reagents Advantages
1-(4-Hydroxyphenyl)propyl bromide Isothiouronium salt 1. Thiourea2. Base (e.g., NaOH) Crystalline, stable intermediate; avoids direct use of H₂S or thiols.
Functional Group Interconversions for Sulfanylpropyl Side Chains

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comlkouniv.ac.in This strategy is highly relevant for creating the sulfanylpropyl side chain on a phenolic ring. For instance, a readily available carbonyl group can be transformed into the desired thiol through a series of well-established reactions.

A plausible pathway could begin with 4-hydroxypropiophenone. This ketone can be reduced to the corresponding secondary alcohol, 1-(4-hydroxyphenyl)propan-1-ol. The hydroxyl group is an excellent candidate for FGI. It can be converted into a good leaving group, such as a tosylate or a halide, which can then be displaced by a sulfur nucleophile as described in the previous section. vanderbilt.edu Such multi-step sequences provide flexibility and control over the synthesis. ub.edu

Novel Ring-Forming Methodologies for Phenolic Architectures with Sulfanyl Side Chains (e.g., Ring-Closing Olefin Metathesis)

Ring-closing olefin metathesis (RCM) has emerged as a powerful tool for the synthesis of unsaturated cyclic compounds, including those with 5- to 30-membered rings. organic-chemistry.orgwikipedia.org This reaction, catalyzed by metal complexes (typically ruthenium-based), involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.org

While not a direct method for synthesizing this compound itself, RCM could be employed to create novel, complex architectures that incorporate this moiety. For instance, a precursor molecule could be designed with a sulfanylpropylated phenol on one part of the molecule and a second olefinic chain elsewhere. RCM could then be used to form a macrocycle. Modern Grubbs-type catalysts exhibit remarkable tolerance for various functional groups, including phenols and amines. organic-chemistry.orgwikipedia.org The presence of phenolic compounds has even been shown to enhance certain metathesis reactions. google.com However, catalyst degradation can sometimes lead to unwanted side reactions like olefin isomerization, an issue that can be suppressed by using additives such as 1,4-benzoquinone (B44022) or phenol itself. nih.gov The application of RCM offers a pathway to new macrocyclic and polycyclic derivatives containing the sulfanylpropylphenol scaffold. mdpi.com

Derivatization Strategies of Sulfanylpropylated Phenols (e.g., Sulfamoylation, Acetylation)

The phenolic hydroxyl group and the sulfanyl group of this compound are both amenable to derivatization, allowing for the synthesis of a wide range of functionalized analogues.

Sulfamoylation: The phenolic hydroxyl group can be converted to a sulfamate (B1201201) ester (-OSO₂NH₂). This is typically achieved by reacting the phenol with sulfamoyl chloride (H₂NSO₂Cl). nih.gov The sulfamoyl chloride can be generated in situ from chlorosulfonyl isocyanate and formic acid. google.com The reaction is often performed in solvents like N,N-dimethylacetamide (DMA) or N-methylpyrrolidone (NMP), which can avoid the formation of byproducts sometimes seen with other solvents like DMF. google.com This derivatization is significant in medicinal chemistry, as sulfamate groups can act as prodrug moieties for phenols.

Acetylation: Acetylation is a fundamental protection or derivatization strategy for both hydroxyl and sulfanyl groups. researchgate.net The phenolic hydroxyl can be readily acetylated to form an acetate (B1210297) ester using reagents like acetic anhydride (B1165640) or acetyl chloride. ucalgary.ca Various catalytic systems can promote this transformation, including Lewis acids, solid acids like Nafion-H, or reusable catalysts such as the ammonium (B1175870) salt of 12-tungstophosphoric acid. academie-sciences.framazonaws.com The reaction can often be carried out under mild, solvent-free conditions. researchgate.netamazonaws.com Similarly, the sulfanyl group can be acetylated to form a thioacetate. Selective acetylation of the phenol in the presence of the thiol, or vice versa, could be achieved by carefully choosing the reaction conditions and catalyst. For example, some methods show preferential selectivity for acetylating amines in the presence of hydroxyls, and similar selectivity could potentially be exploited. amazonaws.com

Table 2: Selected Derivatization Strategies for Sulfanylpropylated Phenols

Derivatization Target Group Reagents Product Functional Group
Sulfamoylation Phenolic Hydroxyl Sulfamoyl chloride Sulfamate ester (-OSO₂NH₂) nih.gov
Acetylation Phenolic Hydroxyl Acetic anhydride, Acetyl chloride Acetate ester (-OAc) ias.ac.in

Optimization of Reaction Conditions and Catalytic Systems for Sulfanylpropylphenol Synthesis

Optimizing reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring the scalability and efficiency of a synthetic process. For the synthesis of this compound, key parameters to optimize include the choice of solvent, temperature, reaction time, and the nature and amount of catalyst. researchgate.netscielo.br

For instance, in a nucleophilic substitution to introduce the thiol group, a polar aprotic solvent like DMF or DMSO might be optimal for solvating the nucleophile. The temperature would need to be controlled to ensure a reasonable reaction rate without promoting decomposition or elimination side reactions.

The development of advanced catalytic systems is also paramount. Synergistic catalysis, where two distinct catalysts activate both reacting partners simultaneously, represents a powerful strategy for developing new and efficient transformations. nih.gov For multi-step syntheses, flow chemistry platforms, guided by computational and machine learning models, are being used to rapidly determine optimal conditions without extensive trial-and-error experimentation. uliege.be Such automated systems can screen a wide range of variables, including catalysts, solvents, and temperatures, to identify the most efficient pathway. beilstein-journals.orgchemrxiv.org The synthesis of catalysts themselves is also evolving, with mechanochemical methods providing simple, scalable, and eco-friendly routes to highly active catalytic materials. nih.gov

Table 3: Hypothetical Reaction Optimization for Thioacetate Synthesis

Entry Solvent Temperature (°C) Time (h) Yield (%)
1 Acetone 25 24 65
2 DMF 25 12 80
3 DMF 50 4 92
4 DMSO 50 4 88

This table represents a hypothetical optimization study for the reaction of 1-bromo-1-(4-hydroxyphenyl)propane with potassium thioacetate.

Biological Activities and Biochemical Mechanisms of Sulfanylpropylated Phenols

Antioxidant and Radical Scavenging Capabilities

The antioxidant potential of phenolic compounds is a cornerstone of their biological activity, and the introduction of a sulfur-containing moiety, as seen in 4-(1-Sulfanylpropyl)phenol, can significantly modulate these properties. This section explores the molecular underpinnings of the antioxidant and radical-scavenging capabilities of such phenolic thiols.

Molecular Mechanisms of Antioxidant Action in Phenolic Thiols

Phenolic compounds exert their antioxidant effects primarily through the donation of a hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals. This process is often described by two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). In the HAT mechanism, the phenolic antioxidant directly donates a hydrogen atom to a radical, thereby quenching it. In the SET-PT mechanism, the phenol (B47542) first transfers an electron to the radical, forming a radical cation, which then deprotonates to yield a neutral phenoxyl radical and a protonated radical species.

Influence of Sulfanylpropyl Moiety on Redox Potentials and Free Radical Neutralization

The introduction of a sulfanylpropyl group at the para-position of the phenol ring is expected to influence the electronic properties of the molecule and, consequently, its redox potential. The redox potential is a measure of a compound's tendency to donate electrons. A lower redox potential generally correlates with a higher antioxidant activity.

Studies on thiophenols have shown that they often exhibit lower oxidation potentials compared to their corresponding phenols, indicating that the S-H bond can be more easily oxidized than the O-H bond researchgate.net. The alkyl chain of the sulfanylpropyl group, being electron-donating, can further lower the redox potential by stabilizing the resulting phenoxyl or thiyl radical through inductive effects. This enhanced stability of the radical species makes the parent molecule a more effective free radical scavenger.

The sulfanylpropyl moiety can also impact the lipophilicity of the phenolic compound. This alteration in physicochemical properties can influence the molecule's ability to access and neutralize radicals within different cellular compartments, such as lipid membranes.

Structure-Activity Relationships Governing Antioxidant Efficacy

The antioxidant efficacy of phenolic thiols is governed by several structural features. The position and nature of substituents on the aromatic ring play a crucial role. For this compound, the para-position of the sulfanylpropyl group relative to the hydroxyl group is significant. Electron-donating groups in the ortho and para positions to the hydroxyl group are known to increase antioxidant activity by stabilizing the phenoxyl radical through resonance.

The length and branching of the alkyl chain in the sulfanylpropyl group can also modulate antioxidant activity. While longer alkyl chains might increase lipophilicity, they could also introduce steric hindrance, potentially affecting the accessibility of the active groups to radicals.

Enzyme Modulation and Inhibition Profiles

Sulfanylated phenol derivatives have the potential to interact with and modulate the activity of various enzymes, which can be a key aspect of their biological effects. This section delves into the enzyme inhibition profiles of such compounds, with a focus on steroid sulfatase as an illustrative example.

Inhibition of Key Biological Enzymes by Sulfanylated Phenol Derivatives (e.g., Steroid Sulfatase)

Steroid sulfatase (STS) is a crucial enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of steroid sulfates, such as estrone (B1671321) sulfate (B86663) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), to their respective active forms, estrone and DHEA. Inhibition of STS is a promising therapeutic strategy for hormone-dependent cancers, such as breast and prostate cancer.

Derivatives of 4-phenol have been extensively investigated as STS inhibitors. For instance, sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives have shown potent STS inhibitory activity acs.orgunifi.itnih.gov. These compounds demonstrate that the 4-substituted phenol scaffold is a viable template for designing STS inhibitors. The nature of the substituent at the 4-position significantly influences the inhibitory potency.

Compound TypeKey Structural Features for STS Inhibition
Sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives- 4-substituted phenol core- Phenyl-triazole moiety- Sulfamate (B1201201) group for irreversible inhibition
Estrone-3-O-sulfamate (EMATE) based inhibitors- Steroidal A-ring mimic- Sulfamate group

This table presents examples of structural features important for steroid sulfatase inhibition based on related phenol derivatives.

Mechanistic Insights into Enzyme-Inhibitor Interactions

The mechanism of STS inhibition by sulfamate-containing phenol derivatives is well-elucidated. These inhibitors act as suicide substrates. The sulfamate group is recognized by the enzyme and enters the catalytic site. A catalytic residue in the active site, a formylglycine, attacks the sulfur atom of the sulfamate group. This leads to the transfer of the sulfamoyl group to the enzyme, resulting in an irreversibly sulfamoylated and thus inactivated enzyme acs.org.

For a compound like this compound to act as an enzyme inhibitor, its sulfanylpropyl group would need to interact with the enzyme's active site or an allosteric site. The thiol group is nucleophilic and could potentially form covalent bonds with electrophilic residues in the enzyme, leading to irreversible inhibition. Alternatively, the molecule could bind non-covalently through hydrogen bonds, hydrophobic interactions, and van der Waals forces, leading to reversible inhibition. The precise mechanism would depend on the specific enzyme and the topology of its binding pockets. Without specific experimental data for this compound, any proposed mechanism remains speculative but can be guided by the known interactions of similar functional groups with various enzymes.

Interactions with Cellular Components and Membranes

The unique structure of this compound, featuring a hydrophilic phenol head and a more lipophilic sulfanylpropyl tail, suggests it can be classified as a phenolic lipid. This amphiphilic character is central to its predicted interactions with cellular structures, particularly biological membranes.

The lipophilic nature of the propyl group in this compound would facilitate its insertion into the lipid bilayer of cellular membranes. This interaction is a key factor in the antimicrobial activity of many phenolic compounds, as it can lead to a cascade of events including:

Increased membrane fluidity and permeability. frontiersin.org

Loss of integrity of the cytoplasmic membrane. frontiersin.org

Damage to membrane proteins. frontiersin.org

Disruption of cellular energy (ATP) synthesis. frontiersin.org

The hydrophobicity imparted by the alkyl chain allows such compounds to disrupt the lipid components of bacterial cells, a mechanism that is fundamental to their biological action. frontiersin.org

Beyond direct membrane interactions, phenolic and organosulfur compounds are well-recognized modulators of crucial intracellular signaling pathways that regulate inflammation, oxidative stress, and cell survival. frontiersin.orgnih.gov The structure of this compound suggests it may influence these pathways through multiple mechanisms.

Key signaling pathways affected by related bioactive compounds include:

Nuclear Factor-kappa B (NF-κB): This is a primary pathway controlling the expression of pro-inflammatory genes. Many phenolic and organosulfur compounds exert anti-inflammatory effects by inhibiting the activation of NF-κB. frontiersin.orgnih.gov

Mitogen-Activated Protein Kinases (MAPKs): This family of kinases (including ERK, JNK, and p38) is involved in cellular responses to stress, inflammation, and apoptosis. Phenolic compounds can modulate MAPK signaling to suppress inflammatory responses. nih.govresearchgate.net

PI3K/Akt Pathway: This pathway is critical for promoting cell survival and proliferation. Some neuroprotective thioflavones have been found to activate the PI3K/Akt pathway. roehampton.ac.uk

Nuclear factor erythroid 2-related factor 2 (Nrf2): This transcription factor is the master regulator of the antioxidant response. Organosulfur compounds, in particular, are known to activate the Nrf2 pathway, leading to the upregulation of protective antioxidant enzymes. frontiersin.org This can occur through the modification of sulfhydryl groups on Keap1, the repressor protein of Nrf2. nih.gov

The table below summarizes the major signaling pathways that are likely targets for sulfanylated phenols.

Signaling PathwayPrimary FunctionModulatory Effect of Phenolic/Sulfur Compounds
NF-κB Inflammation, Immune ResponseInhibition, leading to decreased pro-inflammatory cytokine production. frontiersin.orgnih.gov
MAPKs (ERK, JNK, p38) Stress Response, InflammationModulation, typically suppressing pro-inflammatory signals. nih.gov
PI3K/Akt Cell Survival, ProliferationActivation, leading to neuroprotective effects. roehampton.ac.uk
Nrf2 Antioxidant DefenseActivation, leading to increased expression of cytoprotective enzymes. frontiersin.org

Antimicrobial and Anti-Inflammatory Effects: Mechanistic Basis

The dual chemical nature of this compound—possessing both a phenolic ring and a reactive sulfanyl (B85325) group—provides a mechanistic basis for potential antimicrobial and anti-inflammatory activities.

The antimicrobial action of phenolic compounds is multifaceted. nih.gov The primary mechanisms include:

Membrane Disruption: As detailed in section 4.3.1, the compound's lipophilic tail can integrate into the bacterial cell membrane, increasing its permeability and causing leakage of vital intracellular components. mdpi.com

Enzyme Inhibition: The sulfanyl (thiol) group is chemically reactive and can form disulfide bonds with thiol groups in microbial enzymes, thereby inactivating them and disrupting essential metabolic processes. nih.gov

Metal Ion Chelation: Phenolic compounds can chelate metal ions that are necessary cofactors for bacterial enzymes. nih.gov

Interference with Nucleic Acids: Some phenols can directly impact DNA and RNA, hindering microbial replication and protein synthesis. nih.gov

The anti-inflammatory effects of sulfur-containing phenolic compounds are largely attributed to their ability to modulate the cellular redox state and interfere with inflammatory signaling cascades. nih.gov Research on related compounds demonstrates that they can inhibit the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.net This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce NO and prostaglandins, respectively. nih.govresearchgate.net A central mechanism for this suppression is the downregulation of the NF-κB transcription factor. nih.gov

Investigation of Related Biological Activities (e.g., Immunomodulatory, Neuroprotective, Antimutagenic)

The structural features of this compound suggest a potential for a range of other biological activities that have been observed in related polyphenols and organosulfur compounds.

Immunomodulatory Effects: Dietary polyphenols are known to have immunomodulatory effects on both innate and adaptive immunity. nih.govnih.gov They can influence the function of various immune cells, including macrophages, dendritic cells, T cells, and B cells. nih.govfrontiersin.org The primary mechanism involves the modulation of signaling pathways like NF-κB and MAPK, which leads to a reduction in pro-inflammatory cytokine expression and can help balance immune responses. researchgate.netnih.gov

Neuroprotective Effects: Both phenolic and sulfur-containing compounds have demonstrated significant neuroprotective potential. frontiersin.orgbenthamscience.com Their mechanisms of action are often linked to their ability to counteract oxidative stress and neuroinflammation, two key factors in the progression of neurodegenerative diseases. benthamscience.com Sulfur-containing phenolics have been shown to protect neuronal cells from oxidative damage. nih.gov Furthermore, related compounds can activate pro-survival signaling pathways such as PI3K/Akt and ERK and upregulate the Nrf2 antioxidant response, providing a multifaceted defense for neurons. frontiersin.orgnih.govroehampton.ac.uk

Antimutagenic Effects: The antimutagenic potential of phenolic compounds is often correlated with their strong antioxidant activity. By scavenging free radicals, these compounds can protect DNA from oxidative damage that can lead to mutations. While specific studies on the antimutagenic properties of sulfanylated phenols are limited, their inherent antioxidant capacity suggests a potential role in this area.

The table below summarizes these potential biological activities and their underlying mechanisms.

Biological ActivityMechanistic Basis
Immunomodulatory Modulation of immune cell function (macrophages, T cells); suppression of pro-inflammatory cytokines via NF-κB and MAPK pathways. researchgate.netnih.govnih.gov
Neuroprotective Suppression of neuroinflammation and oxidative stress; activation of pro-survival pathways (PI3K/Akt, ERK); activation of Nrf2 antioxidant response. frontiersin.orgroehampton.ac.ukbenthamscience.com
Antimutagenic Antioxidant activity, scavenging of DNA-damaging free radicals.

Advanced Analytical and Spectroscopic Characterization of 4 1 Sulfanylpropyl Phenol

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental for isolating 4-(1-Sulfanylpropyl)phenol from complex matrices and for its precise quantification. The choice of technique depends on the compound's volatility, polarity, and the required sensitivity of the analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic compounds due to its high resolution and applicability to non-volatile and thermally sensitive molecules. For this compound, reversed-phase HPLC is typically employed, where a nonpolar stationary phase is used with a polar mobile phase.

UV Detection: The phenolic ring in this compound contains a chromophore that absorbs ultraviolet (UV) light. This property allows for its detection and quantification using a UV detector, typically at wavelengths around 280 nm.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides a powerful tool for both quantification and structural confirmation. mdpi.compurdue.edu Mass spectrometry offers high sensitivity and selectivity, allowing for the determination of the compound's molecular weight and fragmentation pattern, which aids in its unambiguous identification, even in complex mixtures. purdue.edunih.gov Electrospray ionization (ESI) is a common interface used for such analyses. mdpi.comnih.gov

Fluorescence Detection: While native fluorescence may be limited, derivatization of the phenolic hydroxyl group or the sulfanyl (B85325) group with a fluorescent tag can significantly enhance detection sensitivity and selectivity. dss.go.thnih.gov Reagents such as 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) can be used for pre-column derivatization, allowing for analysis at pico- or femtomole levels. dss.go.th

Table 1: Illustrative HPLC Parameters for this compound Analysis

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 2.7 µm)
Mobile Phase Gradient elution with Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)
Flow Rate 0.6 - 1.0 mL/min
Injection Volume 5 - 20 µL
Column Temperature 30 - 40 °C
UV Detection 280 nm
MS Detection Electrospray Ionization (ESI), positive or negative ion mode

| Fluorescence Detection | Excitation/Emission wavelengths dependent on derivatizing agent |

Gas Chromatography (GC) is a highly effective technique for the separation and analysis of volatile and semi-volatile compounds. researchgate.net While the volatility of this compound may be limited, it can be analyzed by GC, particularly when coupled with mass spectrometry (GC-MS), after a derivatization step. nih.govnih.gov

Derivatization, typically silylation, is often necessary to convert the polar hydroxyl and sulfanyl groups into less polar, more volatile, and thermally stable derivatives. nih.gov This process prevents peak tailing and decomposition during analysis. GC-MS provides excellent separation efficiency and definitive identification based on mass spectra and retention times. nih.govmdpi.com Stir Bar Sorptive Extraction (SBSE) is a potential pre-concentration technique for enhancing the detection of trace levels of such volatile sulfur compounds. mdpi.com

Table 2: Representative GC-MS Conditions for Derivatized this compound

Parameter Condition
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min)
Injection Mode Splitless
Oven Temperature Program Initial temp 50°C, ramp to 280°C
MS Detector Electron Impact (EI) ionization at 70 eV

| Mass Range | m/z 40-550 |

Capillary Electrophoresis (CE) offers an alternative and complementary approach to HPLC and GC for analyzing phenolic compounds. chiro.orgshaklee.com CE separates molecules based on their electrophoretic mobility in an electric field, which is dependent on the charge-to-size ratio of the analyte. This technique is characterized by its high separation efficiency, short analysis times, and minimal sample and reagent consumption. For the analysis of complex samples containing various phenolic compounds, CE can provide high-resolution separation, offering a different selectivity compared to liquid chromatography. chiro.org

Spectrophotometric Methods for Total and Individual Phenolic Content Assessment

Spectrophotometric methods are widely used for the rapid assessment of the total phenolic content in a sample. While they are generally not specific for individual compounds, they are valuable for screening and quality control purposes.

Folin-Ciocalteu Method: This is the most common method for determining total phenolic content. nih.gov The Folin-Ciocalteu reagent contains a mixture of phosphomolybdate and phosphotungstate, which are reduced by the phenolic hydroxyl group of this compound and other phenolic compounds under alkaline conditions. wikipedia.orggbiosciences.com This reduction reaction produces a blue-colored complex, and the intensity of the color, measured spectrophotometrically at approximately 765 nm, is proportional to the total amount of phenolic compounds present. nih.govgbiosciences.com It is important to note that this reagent can also react with other reducing substances, potentially leading to an overestimation of the phenolic content. wikipedia.orgnih.gov

Ferric Chloride Reaction: The ferric chloride test is a simple and rapid qualitative test for the presence of phenols. colorado.edualfa-chemistry.com In the presence of a neutral ferric chloride solution, the phenolic hydroxyl group of this compound will form a colored complex with the Fe³⁺ ion. ck12.orgwikipedia.org The resulting color can range from violet, blue, green, to red-brown, providing a preliminary indication of the presence of a phenolic functional group in the sample. colorado.edu

Table 3: Summary of Spectrophotometric Methods for Phenolic Assessment

Method Principle Application Measurement Wavelength
Folin-Ciocalteu Reduction of phosphomolybdate/phosphotungstate by phenols in alkaline media Quantitative (Total Phenolic Content) ~765 nm

| Ferric Chloride Test | Formation of a colored complex between phenol (B47542) and Fe³⁺ ions | Qualitative (Presence of Phenols) | Visual (e.g., purple, green, blue) |

Pre-Analytical Sample Preparation and Extraction Methodologies

The effective extraction of this compound from its matrix is a critical step that precedes any chromatographic or spectroscopic analysis. The choice of extraction method depends on the sample matrix, the chemical properties of the analyte, and the desired efficiency and environmental impact.

Organic Solvent Extraction: Conventional methods like maceration, Soxhlet extraction, and homogenization are frequently used. nih.govnih.gov The selection of the solvent is crucial; polar solvents such as ethanol (B145695), methanol, acetone, or mixtures with water are generally effective for extracting phenolic compounds. mdpi.comnih.govacs.org The efficiency of the extraction is influenced by factors like solvent polarity, temperature, and extraction time. acs.orgtci-thaijo.org

Modern Techniques: To improve efficiency and reduce solvent consumption and extraction time, modern techniques have been developed. nih.govresearchgate.net These include:

Ultrasound-Assisted Extraction (UAE): Uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration. mdpi.com

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample, accelerating the extraction process. nih.gov

Pressurized Liquid Extraction (PLE): Uses solvents at elevated temperatures and pressures to increase extraction efficiency. nih.gov

Supercritical Fluid Extraction (SFE): Utilizes a supercritical fluid, most commonly CO₂, as the extraction solvent. Modifiers like ethanol may be added to increase the polarity for extracting phenolic compounds. mdpi.com

Table 4: Comparison of Extraction Techniques for Phenolic Compounds

Technique Advantages Disadvantages
Soxhlet Extraction Well-established, efficient for exhaustive extraction Time-consuming, large solvent volume, potential thermal degradation
Maceration Simple, suitable for thermolabile compounds Long extraction times, potentially lower efficiency
Ultrasound-Assisted (UAE) Fast, reduced solvent consumption, improved yield Potential for free radical formation, equipment cost

| Microwave-Assisted (MAE) | Very fast, low solvent use, high efficiency | Requires microwave-transparent solvents, potential for localized heating |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including this compound. rsc.org It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons on the benzene (B151609) ring, the methine proton adjacent to the sulfur and the ring, the methylene (B1212753) protons of the propyl group, and the terminal methyl protons. docbrown.infonih.gov The hydroxyl and sulfanyl protons may also be observable, though their signals can be broad and may exchange with deuterated solvents. docbrown.info

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. docbrown.info For this compound, separate signals would be anticipated for the four distinct aromatic carbons (due to symmetry) and the three carbons of the propyl chain. docbrown.inforsc.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position / Group Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Aromatic C-H (ortho to -OH) 6.7 - 6.9 115 - 117
Aromatic C-H (meta to -OH) 7.0 - 7.2 129 - 131
Aromatic C-OH - 154 - 156
Aromatic C-CH - 135 - 137
-CH(SH)- 3.8 - 4.2 45 - 50
-CH₂- 1.6 - 1.9 28 - 32
-CH₃ 0.9 - 1.1 12 - 15
-OH 4.5 - 6.0 (variable) -
-SH 1.5 - 2.5 (variable) -

Note: Predicted values are estimates based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions. docbrown.infodocbrown.infohmdb.camdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The resulting mass spectrum provides the molecular weight of the analyte and, through the analysis of fragment ions, offers significant insights into its molecular structure.

For this compound, the molecular ion peak (M+) is expected to be a prominent feature in the mass spectrum, corresponding to the intact molecule with the loss of a single electron. The exact mass of this compound can be calculated from its molecular formula, C9H12OS. Given the atomic weights of carbon (≈12.011 u), hydrogen (≈1.008 u), oxygen (≈15.999 u), and sulfur (≈32.06 u), the approximate molecular weight is 168.25 g/mol . The high-resolution mass spectrum would show the molecular ion peak at a more precise m/z value, reflecting the exact masses of the most abundant isotopes.

The fragmentation pattern of this compound is anticipated to be influenced by the presence of the hydroxyl (-OH), sulfanyl (-SH), and propyl (-C3H7) groups, as well as the stability of the aromatic ring. Phenolic compounds are known to exhibit characteristic fragmentation pathways, often involving the loss of carbon monoxide (CO, 28 u) and a formyl radical (HCO•, 29 u). docbrown.infolibretexts.org The presence of the sulfanylpropyl side chain introduces additional fragmentation possibilities. Alpha-cleavage, the breaking of the bond adjacent to the sulfur atom, is a common fragmentation pathway for thiols. libretexts.org

A plausible fragmentation pathway for this compound would involve the initial ionization of the molecule to form the molecular ion [C9H12OS]+•. Subsequent fragmentation could proceed through several routes:

Loss of the propyl group: Cleavage of the C-C bond between the aromatic ring and the propyl chain could result in the loss of a propyl radical (•C3H7), leading to a fragment ion corresponding to 4-mercaptophenol.

Loss of the sulfanyl group: Homolytic cleavage of the C-S bond could lead to the loss of a sulfanyl radical (•SH), resulting in a 4-propylphenol (B1200801) cation.

Benzylic cleavage: Cleavage of the C-C bond beta to the aromatic ring is a favorable process due to the formation of a stable benzylic cation. This would result in the loss of an ethyl radical (•C2H5) from the propyl chain.

Rearrangement and subsequent fragmentation: The molecular ion could undergo rearrangement followed by the loss of small neutral molecules such as H2S or H2O.

The relative abundance of these fragment ions would depend on their stability. The formation of resonance-stabilized cations, such as those involving the phenolic ring, is generally favored.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
m/zPredicted Fragment IonInterpretation
168[C9H12OS]+•Molecular Ion (M+)
139[M - C2H5]+Loss of an ethyl radical via benzylic cleavage
135[M - SH]+Loss of a sulfanyl radical
125[M - C3H7]+Loss of a propyl radical
110[C6H5OHS]+Fragment from cleavage within the propyl group
94[C6H6O]+•Phenol radical cation from side-chain cleavage

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule. Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display a combination of absorption bands corresponding to its phenolic, aromatic, alkyl, and sulfanyl moieties.

The most prominent and easily identifiable peak in the IR spectrum of a phenol is the O-H stretching vibration. This band is typically broad due to hydrogen bonding and appears in the region of 3200-3600 cm-1. libretexts.orgdocbrown.info The presence of a strong, broad absorption in this region would be a clear indicator of the hydroxyl group.

The aromatic ring will give rise to several characteristic absorptions. The C-H stretching vibrations of the aromatic protons are expected to appear just above 3000 cm-1, typically in the 3000-3100 cm-1 range. The C=C stretching vibrations within the benzene ring will produce a series of sharp to medium intensity bands in the 1450-1600 cm-1 region. docbrown.info Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the benzene ring, are expected in the fingerprint region (below 1000 cm-1).

The alkyl (propyl) portion of the molecule will exhibit C-H stretching vibrations in the 2850-2960 cm-1 region. pressbooks.pub C-H bending vibrations for the alkyl group will be observed in the 1375-1470 cm-1 range.

The sulfanyl (thiol) group (-SH) has a characteristic S-H stretching vibration that typically appears as a weak to medium intensity band in the 2550-2600 cm-1 region. This peak can sometimes be broad and is generally weaker than the O-H stretching band. The C-S stretching vibration is expected to be found in the fingerprint region, typically between 600 and 800 cm-1.

Table 2: Predicted Infrared Spectroscopy Absorption Data for this compound
Wavenumber (cm-1)IntensityFunctional GroupVibrational Mode
3200-3600Strong, BroadO-H (Phenol)Stretching
3000-3100MediumC-H (Aromatic)Stretching
2850-2960Medium to StrongC-H (Alkyl)Stretching
2550-2600Weak to MediumS-H (Thiol)Stretching
1450-1600Medium, SharpC=C (Aromatic)Stretching
1375-1470MediumC-H (Alkyl)Bending
1150-1250StrongC-O (Phenol)Stretching
600-800Weak to MediumC-SStretching

Environmental Biotransformation and Remediation Potentials

Enzymatic Degradation of Phenolic Compounds in Aqueous Systems (e.g., Tyrosinase Activity and Co-polymerization)

The enzymatic degradation of phenols in aqueous environments is a key process in their natural breakdown and a promising avenue for bioremediation technologies. Enzymes, particularly oxidoreductases like tyrosinases and laccases, can catalyze the transformation of phenolic compounds into less harmful or more easily degradable substances.

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes two primary reactions involving phenolic substrates: the o-hydroxylation of monophenols to o-diphenols (monophenolase activity) and the subsequent oxidation of o-diphenols to highly reactive o-quinones (diphenolase activity). encyclopedia.pubmdpi.com These o-quinones are unstable and can undergo spontaneous, non-enzymatic reactions, including polymerization or reactions with other nucleophiles in the surrounding environment. researchgate.net The substrate specificity of tyrosinase is broad, though it often requires an un-substituted ortho-position on the phenolic ring for efficient hydroxylation. encyclopedia.pub Phenolic compounds can act as substrates for tyrosinase, leading to their oxidation and subsequent transformation. nih.gov

Another significant enzymatic process is the co-polymerization of phenolic compounds, often catalyzed by enzymes such as peroxidases and laccases. nih.govnih.gov This process involves the oxidation of phenol (B47542) monomers, creating phenoxyl radicals. nih.gov These radicals can then couple together, leading to the formation of polymers and oligomers. nih.gov This enzymatic polymerization can be a detoxification mechanism, as the resulting polymers are often less soluble and less bioavailable than the parent monomeric phenols. The choice of solvent systems and the presence of templates can influence the molecular weight and solubility of the resulting polymers. nih.gov The process is seen as an eco-friendly method for creating functional polymers from natural phenols. nih.gov Laccase enzymes, for example, have demonstrated the ability to degrade various phenolic compounds, including those found as contaminants in wine like 4-ethylphenol (B45693) and 4-ethylguaiacol. avf.org

The table below summarizes key enzymes involved in the degradation of phenolic compounds.

Enzyme TypeEC NumberAction on PhenolsPotential Outcome for 4-(1-Sulfanylpropyl)phenol
Tyrosinase 1.14.18.1Catalyzes o-hydroxylation of monophenols and oxidation to o-quinones. encyclopedia.pubOxidation to a reactive quinone, followed by polymerization or reaction with other molecules.
Laccase 1.10.3.2Oxidizes phenolic and non-phenolic compounds, generating radicals that can lead to polymerization. nih.govavf.orgCo-polymerization with other phenols, leading to precipitation and removal from water.
Peroxidase (e.g., Horseradish Peroxidase)1.11.1.7Catalyzes the oxidation of phenols in the presence of hydrogen peroxide, leading to polymerization. nih.govFormation of insoluble polymers, aiding in remediation.

Biodegradation Pathways of Alkylphenols

Alkylphenols, a class of compounds to which this compound belongs, are known environmental contaminants often resulting from the breakdown of alkylphenol ethoxylate surfactants. nih.govoup.comnih.gov Their biodegradation has been studied extensively, revealing several pathways utilized by microorganisms to break down these persistent compounds.

Under aerobic conditions, the biodegradation of phenols and alkylphenols typically proceeds through hydroxylation of the aromatic ring to form a catechol derivative. nih.gov This dihydroxylated intermediate is then susceptible to ring cleavage by dioxygenase enzymes. There are two main ring-fission pathways:

Ortho-cleavage: The aromatic ring is cleaved between the two hydroxyl groups by catechol 1,2-dioxygenase. nih.govmdpi.com

Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase. nih.govnih.gov

Following ring cleavage, the resulting aliphatic intermediates are further metabolized and eventually enter central metabolic cycles like the tricarboxylic acid (TCA) cycle. nih.gov The specific pathway utilized can depend on the microorganism. For instance, Pseudomonas fluorescens has been shown to degrade phenol via the meta-cleavage pathway. nih.gov The structure of the alkyl chain can also influence the degradation pathway and rate. researchgate.net

Under anaerobic conditions, the degradation pathways are different. In the absence of oxygen, phenol is often first activated through phosphorylation to create phenylphosphate, which is then carboxylated to 4-hydroxybenzoate. nih.govresearchwithrutgers.com This intermediate is then further metabolized. This pathway has been identified in sulfate-reducing bacteria like Desulfatiglans anilini and Desulfobacterium anilini. nih.govresearchwithrutgers.com Another anaerobic pathway involves the reduction of the aromatic ring, leading to intermediates like caproate, which then undergo β-oxidation. researchgate.net Generally, aerobic conditions are more favorable for the complete biotransformation of alkylphenol metabolites. nih.gov

The ultimate biodegradation half-lives for some alkylphenol ethoxylates and their metabolites have been estimated to be between one and four weeks, indicating they are not environmentally persistent under favorable conditions. nih.govoup.com

The table below outlines the general biodegradation pathways for alkylphenols.

ConditionInitial StepKey Intermediate(s)Key Enzyme(s)Final Products
Aerobic Hydroxylation of the aromatic ringCatecholMonooxygenases, Dioxygenases (e.g., Catechol 1,2-dioxygenase, Catechol 2,3-dioxygenase) nih.govmdpi.comCO2, Water, Biomass
Anaerobic Phosphorylation and carboxylationPhenylphosphate, 4-HydroxybenzoatePhenylphosphate synthase, Phenylphosphate carboxylase nih.govresearchwithrutgers.comMethane, CO2, Biomass
Anaerobic Reduction of the aromatic ringCyclohexanone, n-CaproateReductasesFatty acids, Acetyl-CoA researchgate.net

Conclusion and Prospective Research Avenues

Synthesis and Mechanistic Understanding Advancements

Future research should prioritize the development of more efficient and stereoselective synthetic routes for 4-(1-Sulfanylpropyl)phenol. While classical methods for creating thiophenols exist, exploring novel catalytic systems could enhance yield, reduce waste, and provide better control over stereochemistry at the chiral center of the 1-sulfanylpropyl group, which may be crucial for biological activity.

Prospective research in this area should include:

Novel Catalytic Approaches: Investigation into transition-metal-catalyzed cross-coupling reactions or organocatalysis could offer milder and more efficient pathways to substituted thiophenols. organic-chemistry.org

Mechanistic Elucidation: Detailed mechanistic studies, potentially using kinetic analysis and computational modeling, are necessary to understand the intricacies of thiol addition reactions. rsc.orgresearchgate.net A thorough comprehension of the reaction mechanism can lead to optimized conditions and the synthesis of previously inaccessible analogs.

Green Chemistry Principles: The application of green chemistry principles, such as the use of renewable starting materials, solvent-free reaction conditions, or biocatalysis, would be a significant advancement in the sustainable production of this compound.

Table 1: Potential Synthetic Strategies for Future Investigation

Strategy Potential Advantage Research Focus
Asymmetric Catalysis Control of stereoisomers Development of chiral catalysts specific for thiol additions.
Flow Chemistry Improved safety and scalability Optimization of reaction parameters in continuous flow reactors.

Expanding the Scope of Biological Activity Research

Preliminary interest in phenolic and sulfur-containing compounds often stems from their potential biological activities, such as antioxidant and antimicrobial properties. mdpi.comnih.govnih.govfrontiersin.org The structural motifs within this compound—a phenolic hydroxyl group and a thiol group—suggest a range of biological functions worth exploring.

Future research should aim to:

Systematically Screen for Bioactivities: A broad-based screening of this compound against various targets is warranted. This could include assays for antioxidant, anti-inflammatory, anticancer, and antimicrobial activities. nih.govacs.orgencyclopedia.pub

Investigate Antioxidant Mechanisms: The presence of both a phenolic hydroxyl and a sulfhydryl group suggests a potentially potent antioxidant capacity. mdpi.comnih.gov Studies should aim to elucidate the primary mechanism of action (e.g., hydrogen atom transfer, single electron transfer) and compare its efficacy to well-known antioxidants. lp.edu.ua The synergistic or antagonistic interplay between the two functional groups would be a particularly interesting area of study.

Explore Antimicrobial Potential: Many simple phenolic and thiophene-based compounds exhibit antimicrobial properties. nih.govfrontiersin.orgresearchgate.netnih.gov It is, therefore, logical to investigate the efficacy of this compound against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

Table 2: Prospective Biological Activities for Investigation

Activity Rationale Proposed Initial Steps
Antioxidant Presence of phenolic -OH and -SH groups. mdpi.comnih.gov DPPH, ABTS, and ORAC assays; mechanistic studies.
Antimicrobial Known activity of phenolic and sulfur compounds. nih.govoup.commdpi.com Minimum Inhibitory Concentration (MIC) assays against a panel of microbes.
Anti-inflammatory Phenolic compounds are known to have anti-inflammatory effects. nih.gov In vitro assays for inhibition of inflammatory enzymes (e.g., COX, LOX).

Development of Integrated Analytical and Computational Approaches

To fully characterize this compound and its future analogs, a combination of advanced analytical and computational techniques will be indispensable.

Key future directions include:

Advanced Analytical Quantification: Developing robust and sensitive analytical methods, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), is crucial for the accurate quantification of this compound in various matrices, from reaction mixtures to biological samples. nih.govacs.orgnih.govunipd.it

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict key properties like bond dissociation enthalpies and ionization potentials, which are crucial for understanding antioxidant activity. lp.edu.uanih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): As more analogs are synthesized and tested, QSAR models can be developed to correlate structural features with biological activity. nih.govresearchgate.netnih.govmdpi.com This will be instrumental in identifying the key molecular descriptors that govern the compound's efficacy and will guide the design of more potent derivatives.

Strategic Directions for Rational Design of Novel Sulfanylpropylphenol Analogs

The rational design of novel analogs based on the this compound scaffold is a critical next step. uam.mx Structure-activity relationship (SAR) studies will be at the heart of this endeavor, aiming to enhance desired biological activities while minimizing potential off-target effects.

Strategic avenues for analog design include:

Modifications of the Phenolic Ring: Introducing additional substituents (e.g., alkyl, methoxy (B1213986) groups) on the aromatic ring can modulate the compound's lipophilicity and electronic properties, which can significantly impact its biological activity. oup.comdtic.mildoaj.orgfrontiersin.org

Alterations of the Alkyl Thiol Chain: Varying the length and branching of the alkyl chain, or replacing the propyl group with other functionalities, could influence bioavailability and target engagement.

Molecular Docking Studies: For specific biological targets identified during screening, molecular docking simulations can predict the binding modes of this compound and its analogs. nih.govnih.gov This computational insight can guide the design of derivatives with improved binding affinity and selectivity.

By systematically pursuing these research avenues, the scientific community can build a comprehensive understanding of this compound, paving the way for the development of novel compounds with significant potential in various fields of application.

Q & A

Basic: What are the recommended synthetic routes for 4-(1-Sulfanylpropyl)phenol, and how do reaction conditions influence yield?

Synthesis of this compound can be approached via electrophilic substitution or thiol-ene coupling. For phenolic derivatives, Friedel–Crafts alkylation using a propylthiol group donor (e.g., propanethiol) in the presence of Lewis acids like AlCl₃ is common . Optimize reaction temperature (60–80°C) and solvent polarity (e.g., dichloromethane) to minimize side reactions. Yield improvements (>70%) are achievable by controlling stoichiometry (1:1.2 phenol-to-thiol ratio) and inert atmospheres to prevent oxidation of the sulfanyl group .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Use a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR to identify proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, thiol-propyl chain at δ 1.2–2.5 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected for C₉H₁₂OS: 168.07 Da) .
  • HPLC-UV/RI : Quantify purity (>95%) using reverse-phase C18 columns with methanol/water mobile phases .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation; sulfanyl compounds may release H₂S upon degradation .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and neutralize with 5% NaOH .

Advanced: How does the sulfanylpropyl substituent affect the compound’s stability under varying pH and temperature conditions?

The thioether (-S-) group in the propyl chain increases susceptibility to oxidation. Stability studies show:

  • Acidic conditions (pH <3) : Rapid degradation via S-oxidation to sulfoxide; use antioxidants like BHT .
  • Thermal stability : Decomposition observed >150°C; store at 2–8°C under nitrogen .
  • Photostability : UV light accelerates degradation; use amber glassware for storage .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in nucleophilic environments?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., para to -OH) .
  • Molecular dynamics (MD) simulations : Model solvation effects in polar solvents (e.g., water vs. DMSO) to assess nucleophilic substitution kinetics .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with reaction rates in SN2 mechanisms .

Advanced: How can researchers resolve contradictions in reported thermodynamic data for this compound derivatives?

  • Data validation : Cross-reference experimental ΔfH° (enthalpy of formation) with NIST-recommended values .
  • Error analysis : Use statistical tools (e.g., Grubbs’ test) to identify outliers in calorimetry datasets .
  • Reproducibility : Standardize reaction conditions (e.g., solvent purity, calibration of DSC instruments) .

Advanced: What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

  • Catalyst selection : Pd(PPh₃)₄ for Suzuki-Miyaura coupling at the phenolic -OH meta position .
  • Directing groups : Introduce temporary protecting groups (e.g., acetyl) to steer thiol-propyl chain reactivity .
  • Solvent effects : Use DMF to enhance polar transition states in SNAr reactions .

Advanced: How do steric and electronic effects of the sulfanylpropyl group influence binding affinity in biological assays?

  • Steric effects : The propyl chain reduces binding to planar aromatic receptors (e.g., estrogen receptors) compared to methylthio analogs .
  • Electronic effects : The -S- group’s electron-withdrawing nature decreases pKa of the phenolic -OH (≈8.5 vs. 10.2 for phenol), altering hydrogen-bonding capacity .
  • SAR studies : Modify chain length (C2 vs. C3) to optimize logP values for membrane permeability .

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